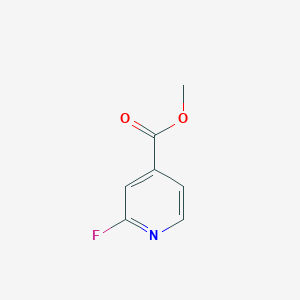

Methyl 2-fluoroisonicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402994. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZKFHSYUSUUIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323082 | |

| Record name | methyl 2-fluoroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-69-6 | |

| Record name | Methyl 2-fluoro-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 455-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-fluoroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-fluoropyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-fluoroisonicotinate: A Key Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] When integrated into a pyridine ring, one of the most prevalent heterocyclic motifs in pharmaceuticals, these effects are amplified, creating a versatile and highly sought-after class of building blocks.

This guide provides a comprehensive technical overview of Methyl 2-fluoroisonicotinate (CAS No. 455-69-6), a key intermediate whose structure combines the advantageous properties of a 2-fluoropyridine moiety with a reactive methyl ester handle. We will delve into its chemical and physical properties, explore detailed synthesis protocols, and discuss its reactivity and applications as a strategic component in the synthesis of complex, high-value molecules.

Core Properties and Identification

CAS Number: 455-69-6[2]

This compound is a compound that requires careful handling in a laboratory setting, typically stored under an inert atmosphere at 2-8°C.[2] Its physical state can be a colorless to light yellow solid-liquid mixture.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO₂ | [2] |

| Molecular Weight | 155.13 g/mol | [2] |

| Boiling Point | 82-85 °C (at 8 Torr) | [2] |

| Density | 1.251 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.488 | [2] |

| Flash Point | 93 °C | [2] |

| pKa (Predicted) | -2.54 ± 0.10 | [2] |

Synthesis of this compound: The Halex Reaction

The most industrially viable and common method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction.[1][3] This process involves the displacement of a chloride ion from the more readily available precursor, Methyl 2-chloroisonicotinate (CAS No. 58481-11-1), with a fluoride ion.[4][5][6][7][8]

The Halex reaction is particularly effective for electron-deficient aromatic and heteroaromatic systems, such as pyridines, where the electron-withdrawing nature of the ring nitrogen facilitates nucleophilic attack.[1][9]

Experimental Protocol: Halogen Exchange from Methyl 2-chloroisonicotinate

This protocol is a representative procedure based on established principles of the Halex reaction.[3][9]

Materials:

-

Methyl 2-chloroisonicotinate

-

Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)

-

High-boiling polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO) or sulfolane)

-

Optional: Phase-transfer catalyst (e.g., a quaternary ammonium salt or crown ether)

Procedure:

-

Drying of Reagents: Ensure all reagents and the solvent are anhydrous. Potassium fluoride should be spray-dried or dried under vacuum at high temperature before use.

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), charge the polar aprotic solvent (e.g., DMSO).

-

Addition of Fluoride Source: Add anhydrous potassium fluoride (typically 1.5-3.0 molar equivalents) to the solvent. If using, add the phase-transfer catalyst at this stage.

-

Addition of Substrate: Add Methyl 2-chloroisonicotinate (1.0 molar equivalent) to the slurry.

-

Reaction: Heat the reaction mixture to a high temperature (typically in the range of 150-220 °C). The progress of the reaction should be monitored by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The mixture is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Causality and Optimization:

-

Choice of Fluoride Source: KF is cost-effective, but CsF is more soluble and reactive, sometimes allowing for lower reaction temperatures.

-

Solvent: High-boiling polar aprotic solvents are crucial as they help to partially solubilize the fluoride salt and can withstand the high temperatures required for the reaction. DMSO is a common and effective choice.[9]

-

Temperature: High temperatures are necessary to overcome the activation energy of C-Cl bond cleavage and C-F bond formation.

-

Phase-Transfer Catalyst: In a heterogeneous reaction with KF, a phase-transfer catalyst can significantly improve the reaction rate by transporting the fluoride anion into the organic phase.[9]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electronic properties of the 2-fluoropyridine ring. The fluorine atom at the 2-position is a particularly good leaving group in SNAr reactions, making this position highly susceptible to nucleophilic attack. This is due to the strong electron-withdrawing inductive effect of the fluorine atom, which activates the pyridine ring towards nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in its role as an electrophile in SNAr reactions. It readily reacts with a wide range of nucleophiles to displace the fluoride and form new 2-substituted isonicotinates.

-

Reaction with Amines: This is one of the most common transformations, leading to the formation of 2-aminoisonicotinates, which are valuable precursors for a variety of biologically active molecules.

-

Reaction with Alcohols and Thiols: Alkoxides and thiolates can also displace the fluoride to yield 2-alkoxy- and 2-alkylthio-isonicotinates, respectively.

Suzuki-Miyaura Cross-Coupling

While less common than SNAr, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to form carbon-carbon bonds at the 2-position.[10][11][12] This allows for the introduction of aryl or heteroaryl substituents, creating complex biaryl structures that are prevalent in many drug candidates.[10][13]

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[4][14][15] Its structure is a key component in the development of novel compounds for various therapeutic areas and for crop protection.

While specific examples of marketed drugs directly synthesized from this compound are not readily found in public literature, its chloro-analogue, Methyl 2-chloroisonicotinate, is a known intermediate in the synthesis of anti-tuberculosis agents and pesticides.[4] Given the often-superior reactivity of the fluoro-analogue in SNAr reactions, it is highly plausible that this compound is used in proprietary synthesis routes within pharmaceutical and agrochemical companies for the development of next-generation compounds.

The 2-substituted isonicotinate scaffold that is readily accessed from this intermediate is present in a wide range of biologically active molecules, highlighting the strategic importance of this building block.

Spectroscopic Characterization (Predicted)

Definitive, publicly available spectra for this compound are scarce. However, based on the analysis of its structural components and data from similar compounds like methyl isonicotinate and methyl 2-chloronicotinate, a predicted NMR spectrum can be outlined.

1H NMR:

-

Methyl Protons (-OCH₃): A singlet is expected around 3.9-4.0 ppm.

-

Pyridine Protons: Three signals corresponding to the protons on the pyridine ring are expected in the aromatic region (approx. 7.5-8.8 ppm). The proton at C5 will likely be a doublet, the proton at C6 a doublet, and the proton at C3 a doublet of doublets, with coupling constants typical for pyridines.

13C NMR:

-

Methyl Carbon (-OCH₃): A signal is expected around 53 ppm.

-

Ester Carbonyl Carbon (C=O): A signal is expected in the range of 163-165 ppm.

-

Pyridine Carbons: Four signals are expected for the carbons of the pyridine ring. The carbon bearing the fluorine (C2) will show a large one-bond C-F coupling constant and is expected to be significantly downfield. The other carbons will appear in the aromatic region (approx. 110-160 ppm), with their chemical shifts influenced by the substituents.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its key feature is the activated 2-fluoro substituent on the pyridine ring, which allows for facile nucleophilic aromatic substitution, providing a gateway to a diverse range of 2-substituted isonicotinates. While its direct application in publicly disclosed commercial products is not extensively documented, its utility as a strategic building block is evident from the established principles of medicinal chemistry and the known applications of its chloro-analogue. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists aiming to leverage the power of fluorination in the design and synthesis of next-generation functional molecules.

References

-

Calculated and experimental 13 C NMR chemical shifts | Download Table. ResearchGate. Available at: [Link]

-

Halex Reaction. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Halex Comparative Reaction. gChem Global. Available at: [Link]

-

NMR Chemical Shifts. Available at: [Link]

-

Halex Reaction. gChem Global. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available at: [Link]

-

13 C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Pipeline. GSK. Available at: [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]

-

Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. PMC - PubMed Central. Available at: [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]

-

METHYL 2-CHLOROISONICOTINATE | CAS: 58481-11-1. finetech industry limited. Available at: [Link]

-

Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PubMed. Available at: [Link]

-

Methyl 2-chloroisonicotinate, 98% | 58481-11-1. J&K Scientific LLC. Available at: [Link]

-

Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions. ResearchGate. Available at: [Link]

-

12.2: NMR Spectra - an introduction and overview. Chemistry LibreTexts. Available at: [Link]

-

Methyl 2-chloroisonicotinate | CAS 58481-11-1. Veeprho. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available at: [Link]

-

A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Available at: [Link]

-

161-CHM2211 Addition of Amines to Aldehydes and Ketones to Yield Imines and Eneamine. Available at: [Link]

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]

Sources

- 1. gchemglobal.com [gchemglobal.com]

- 2. Methyl 2-Fluoroisonicotinate CAS#: 455-69-6 [m.chemicalbook.com]

- 3. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 4. chemimpex.com [chemimpex.com]

- 5. METHYL 2-CHLOROISONICOTINATE | CAS: 58481-11-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. jk-sci.com [jk-sci.com]

- 7. veeprho.com [veeprho.com]

- 8. 58481-11-1|Methyl 2-chloroisonicotinate|BLD Pharm [bldpharm.com]

- 9. gchemglobal.com [gchemglobal.com]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methyl 2-fluoroisonicotinate: Pathways and Precursors

Introduction

Methyl 2-fluoroisonicotinate is a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The incorporation of a fluorine atom onto the pyridine ring at the 2-position significantly modulates the electronic properties and metabolic stability of derivative compounds, making it a valuable synthon for drug discovery and development. This guide provides a comprehensive overview of the most robust and industrially scalable synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Core Synthetic Strategy: A Two-Step Approach

The most efficient and widely adopted strategy for the synthesis of this compound involves a two-step sequence commencing from the readily available precursor, 2-chloroisonicotinic acid. This approach is predicated on two fundamental organic transformations:

-

Esterification: The conversion of 2-chloroisonicotinic acid to its corresponding methyl ester, Methyl 2-chloroisonicotinate.

-

Halogen Exchange (Halex) Reaction: A nucleophilic aromatic substitution (SNAr) to replace the chlorine atom with fluorine.

This pathway is favored due to the high yields, operational simplicity, and the use of relatively inexpensive starting materials.

Part 1: Synthesis of the Key Precursor: Methyl 2-chloroisonicotinate

The initial step in this synthetic sequence is the esterification of 2-chloroisonicotinic acid. The Fischer-Speier esterification is the method of choice, employing an excess of methanol as both the reactant and solvent, with a strong acid catalyst.

Mechanistic Rationale

The reaction proceeds via the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of methanol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final product, Methyl 2-chloroisonicotinate. The use of excess methanol shifts the equilibrium towards the product side, ensuring a high conversion rate.[1]

Detailed Experimental Protocol: Fischer-Speier Esterification

Materials:

-

2-Chloroisonicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroisonicotinic acid (1 equivalent).

-

Add an excess of anhydrous methanol (10-20 equivalents) to the flask.

-

Carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-chloroisonicotinate.

-

The crude product can be further purified by vacuum distillation if required.

Data Summary: Methyl 2-chloroisonicotinate Synthesis

| Parameter | Value | Reference |

| Typical Yield | 90-95% | [2] |

| Purity | >98% | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 34-37 °C |

Part 2: Halogen Exchange (Halex) Fluorination

The crucial C-F bond formation is achieved through the Halex reaction, a robust and industrially significant method for the synthesis of aryl fluorides.[4][5] This reaction involves the nucleophilic displacement of the activated chlorine atom in Methyl 2-chloroisonicotinate by a fluoride ion.

Mechanistic Rationale

The Halex reaction is a nucleophilic aromatic substitution (SNAr) that proceeds via a Meisenheimer intermediate. The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 4-position activates the C2-position towards nucleophilic attack. The fluoride ion, typically from potassium fluoride, attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the desired 2-fluoro product.[6]

The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which effectively solvates the potassium cation, thereby increasing the nucleophilicity of the fluoride anion.[5] High temperatures are necessary to overcome the activation energy of the reaction.

Detailed Experimental Protocol: Halex Fluorination

Materials:

-

Methyl 2-chloroisonicotinate

-

Potassium fluoride (spray-dried or anhydrous)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Toluene

Procedure:

-

Charge a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with anhydrous potassium fluoride (2-3 equivalents) and anhydrous DMSO.

-

Heat the mixture to a high temperature (typically 150-180 °C) under a nitrogen atmosphere.

-

Add Methyl 2-chloroisonicotinate (1 equivalent) to the hot mixture, either neat or as a solution in a small amount of anhydrous DMSO.

-

Maintain the reaction at the elevated temperature for several hours (4-8 hours). Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with toluene and filter to remove the precipitated potassium chloride and unreacted potassium fluoride.

-

Wash the filtrate with water to remove the DMSO. Multiple extractions may be necessary.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to obtain pure this compound.

Data Summary: this compound Synthesis

| Parameter | Value | Reference |

| Typical Yield | 70-85% | [6] |

| Purity | >99% | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 82-85 °C @ 8 Torr |

Alternative Synthetic Considerations

While the two-step pathway from 2-chloroisonicotinic acid is the most prevalent, other routes have been explored. Direct fluorination of pyridine derivatives is an active area of research. However, these methods often suffer from issues with regioselectivity and may require specialized and more expensive fluorinating agents. For large-scale industrial production, the Halex reaction remains the most economically viable and reliable method.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the Fischer-Speier esterification of 2-chloroisonicotinic acid, followed by a Halex fluorination of the resulting Methyl 2-chloroisonicotinate. This pathway offers high yields, utilizes readily available and cost-effective reagents, and is amenable to industrial scale-up. A thorough understanding of the underlying reaction mechanisms and careful control of the experimental parameters are crucial for the successful and efficient production of this valuable synthetic intermediate.

References

-

Wikipedia. Halex process. [Link]

-

ChemTube3D. Fluorination of Medicinal Compounds - The Halex Reaction. [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. [Link]

-

gChem Global. Halex Comparative Reaction. [Link]

-

An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PubMed Central. [Link]

-

PrepChem.com. Synthesis of (a) methyl isonicotinate. [Link]

-

Organic Syntheses. 2-TERT-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]

-

ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Manufacturing 2-Fluoroisonicotinic Acid: A Look at Synthesis and Supply. [Link]

-

Organic Syntheses. METHYL 3-METHYL-2-FUROATE. [Link]

-

Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

-

YouTube. Esterification--Making Esters from Carboxylic Acids. [Link]

-

ResearchGate. Any procedure for the esterification of isonicotinic acid?. [Link]

-

ResearchGate. Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions. [Link]

-

Patsnap. Method for preparing 2-chloronicotinic acid. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Organic Syntheses. 3-METHYL-2-FUROIC ACID and 3-METHYLFURAN. [Link]

- Google Patents.

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Technical Guide to Methyl 2-fluoroisonicotinate

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of Fluorinated Heterocycles

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced membrane permeability, and altered electronic character—make fluorinated building blocks indispensable. Among these, Methyl 2-fluoroisonicotinate stands out as a versatile and highly valuable intermediate. This guide provides an in-depth technical overview of its structure, properties, synthesis, and characterization, grounded in the practical insights required for laboratory application and drug discovery workflows.

Core Molecular Identity and Physicochemical Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application. This compound is a substituted pyridine derivative, a class of heterocycles of immense importance in pharmaceuticals.

Molecular Structure and Formula

The compound consists of a pyridine ring substituted at the 2-position with a fluorine atom and at the 4-position with a methyl ester group. This specific arrangement of functional groups dictates its reactivity and utility.

dot graph "Methyl_2_fluoroisonicotinate_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

} end_dot graph { node [shape=none, fontname="Arial"]; edge [fontname="Arial"]; layout=neato; // Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="-1.4,0!"]; N3 [label="N", pos="-2.1,-1.2!", fontcolor="#EA4335"]; C4 [label="C", pos="-1.4,-2.4!"]; C5 [label="C", pos="0,-2.4!"]; C6 [label="C", pos="0.7,-1.2!"]; F [label="F", pos="1.4,-1.2!", fontcolor="#34A853"]; H1 [label="H", pos="-2.0,0.6!"]; H2 [label="H", pos="-2.0,-3.0!"]; H3 [label="H", pos="0.6,-3.0!"];

// Ester group C_ester [label="C", pos="-2.5,0.8!"]; O_double [label="O", pos="-2.5,1.9!", fontcolor="#EA4335"]; O_single [label="O", pos="-3.7,0.2!", fontcolor="#EA4335"]; C_methyl [label="CH₃", pos="-4.8,0.8!"];

// Bonds C1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- F; C2 -- H1; C4 -- H2; C5 -- H3; C1 -- C_ester; C_ester -- O_double [style=double]; C_ester -- O_single; O_single -- C_methyl;

// Double bonds in ring edge [style=double]; C1 -- C6; C2 -- N3; C4 -- C5; } dot graph Mol { node [shape=none, fontname="Arial", fontsize=11]; edge [fontsize=11]; layout=neato;

} end_dot Caption: 2D Structure of this compound.

Key Identifiers and Properties

For unambiguous identification and consistent experimental design, a consolidated list of identifiers and physicochemical properties is essential.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-fluoropyridine-4-carboxylate | [1] |

| CAS Number | 455-69-6 | [2][3][4] |

| Molecular Formula | C₇H₆FNO₂ | [2][4] |

| Molecular Weight | 155.13 g/mol | [2][4] |

| SMILES | O=C(OC)C1=CC=NC(F)=C1 | [2] |

| Appearance | Colorless to light yellow solid-liquid mixture | [4] |

| Boiling Point | 82-85 °C (at 8 Torr) | [4] |

| Density | 1.251 g/mL (at 25 °C) | [4] |

| Refractive Index | n20/D 1.488 | [4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [2][4] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is most commonly achieved via nucleophilic aromatic substitution (SNAᵣ), a cornerstone reaction in heterocyclic chemistry. The rationale for this approach lies in the availability of the chlorinated precursor and the high efficiency of the halogen exchange (Halex) reaction.

Causality of Experimental Design

The chosen precursor, Methyl 2-chloroisonicotinate, is an ideal starting material.[5] The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. Fluoride, typically from a source like potassium fluoride (KF), acts as the nucleophile. The reaction is often facilitated by a high-boiling point aprotic polar solvent (e.g., DMSO, DMF) which helps to solubilize the fluoride salt and favors the SNAᵣ mechanism. Phase-transfer catalysts (e.g., Kryptofix [2.2.2] or 18-crown-6) can be employed to enhance the nucleophilicity of the fluoride anion by sequestering the potassium cation, thereby increasing reaction rates and yields.

Experimental Workflow Diagram

// Workflow Path reagents -> inert -> heat -> monitor -> cool -> quench -> wash -> concentrate -> purify -> analyze; } end_dot Caption: Synthesis and Purification Workflow.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on established Halex reactions.[4]

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (2.0 eq) and a suitable aprotic polar solvent such as DMSO (5 mL per 1 g of starting material).

-

Addition of Reactant: Add Methyl 2-chloroisonicotinate (1.0 eq) to the stirred suspension.

-

Reaction Execution: Heat the reaction mixture to 130-140 °C under a nitrogen atmosphere. The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 8-16 hours).

-

Work-up: Cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMSO).

-

Washing and Drying: Combine the organic layers and wash sequentially with water (2x) and brine (1x). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield this compound as a colorless to light yellow liquid.[4]

Self-Validation Checkpoint: The success of the synthesis is validated at each stage. Monitoring (Step 3) confirms the conversion of starting material. The final characterization (detailed in Section 3.0) confirms the identity and purity of the final product, ensuring the protocol's integrity.

Spectroscopic Characterization: The Molecular Fingerprint

Confirming the structure and purity of the synthesized compound is non-negotiable. Spectroscopic methods provide a detailed molecular fingerprint. While specific data must be acquired experimentally, the expected spectral features can be reliably predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons and one signal for the methyl ester protons.

-

~8.5 ppm (d, 1H): The proton at the 6-position (adjacent to the nitrogen) will be the most deshielded. It will appear as a doublet due to coupling with the proton at the 5-position.

-

~7.8 ppm (dd, 1H): The proton at the 5-position will appear as a doublet of doublets, coupling to the protons at the 6- and 3-positions.

-

~7.4 ppm (d, 1H): The proton at the 3-position will be a doublet, coupling to the proton at the 5-position. It will also exhibit a smaller coupling to the fluorine atom at the 2-position.

-

~3.9 ppm (s, 3H): The methyl protons of the ester group will appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the large C-F coupling constant for the carbon directly attached to the fluorine atom. Seven distinct signals are expected.

-

~165 ppm (d, J ≈ 240 Hz): The carbon at the 2-position (C-F) will be highly deshielded and show a large doublet splitting due to one-bond coupling with fluorine.

-

~164 ppm (s): The carbonyl carbon of the ester group.

-

~150 ppm (d): The aromatic CH at the 6-position.

-

~140 ppm (s): The quaternary carbon at the 4-position (C-CO₂Me).

-

~125 ppm (d): The aromatic CH at the 5-position.

-

~120 ppm (d, J ≈ 15 Hz): The aromatic CH at the 3-position, showing a smaller two-bond C-F coupling.

-

~53 ppm (s): The methyl carbon of the ester group.

Rationale for Predictions: Chemical shifts are estimated based on standard values for pyridine systems, with adjustments for the electron-withdrawing effects of the fluorine and ester groups.[6][7] C-F coupling constants are characteristic and provide definitive evidence for the presence and location of the fluorine atom.[6]

Applications in Research and Development

This compound is not an end-product but a strategic building block. Its value lies in its ability to be readily incorporated into larger, more complex molecules, particularly in the synthesis of novel therapeutic agents and agrochemicals.

-

Lead Optimization in Drug Discovery: The isonicotinate scaffold is a common feature in bioactive molecules. Replacing a hydrogen or chlorine atom with fluorine can profoundly impact a drug candidate's profile by blocking metabolic oxidation at that position or by altering the pKa of the pyridine nitrogen, which can modulate receptor binding and pharmacokinetic properties.[5]

-

Synthesis of Advanced Intermediates: The ester functionality can be easily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further synthetic elaboration and connection to other molecular fragments.

-

Agrochemicals: Similar to its utility in pharmaceuticals, the 2-fluoropyridine motif is used in the design of modern pesticides and herbicides, where fluorine incorporation can enhance efficacy and environmental stability.[5]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Hazards: The compound is classified as a warning-level hazard.[2] It may cause skin, eye, and respiratory irritation.[3][8] Avoid inhalation of vapors and direct contact with skin and eyes.

-

Fire Safety: The compound has a flash point of 93 °C.[4] Keep away from open flames and hot surfaces. Use alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishment.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 242724, Methyl 2-fluoronicotinate. Retrieved January 7, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177679087, Methyl 2-(2-chlorophenyl)-3-fluoroisonicotinate. Retrieved January 7, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177679115, Methyl 2-(3-aminophenyl)-3-fluoroisonicotinate. Retrieved January 7, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46311252, Methyl 3-fluoro-2-methoxyisonicotinate. Retrieved January 7, 2026, from [Link].

-

Wikipedia. (n.d.). Methyl 2-fluoroacrylate. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 227085, Methyl isonicotinate. Retrieved January 7, 2026, from [Link].

-

CAS Common Chemistry. (n.d.). 4-(Methylthio)-2-oxobutyric acid. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14111114, Methyl 2-fluorobutyrate. Retrieved January 7, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782524, Methyl 2-fluoroacrylate. Retrieved January 7, 2026, from [Link].

-

Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2-methylbut-1-ene. Retrieved January 7, 2026, from [Link]

Sources

- 1. Methyl 2-fluoronicotinate | C7H6FNO2 | CID 242724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 455-69-6|this compound|BLD Pharm [bldpharm.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Methyl 2-Fluoroisonicotinate CAS#: 455-69-6 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. C-13 nmr spectrum of 2-methylbut-1-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-1-ene C13 13-C nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Deployment of Methyl 2-fluoroisonicotinate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorinated Pyridine Motif as a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance a multitude of pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][3][4] When integrated into a heterocyclic scaffold like pyridine, these effects are amplified, creating a "privileged" structural motif for interacting with a wide array of biological targets. Methyl 2-fluoroisonicotinate, a readily accessible and versatile building block, has emerged as a key player in the synthesis of complex molecular architectures for drug discovery. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound in medicinal chemistry, offering field-proven insights for researchers and drug development professionals.

Synthesis and Chemical Properties of this compound

This compound (CAS No. 455-69-6) is a colorless to light yellow liquid with a molecular formula of C7H6FNO2 and a molecular weight of 155.13 g/mol .[5] Its structure features a pyridine ring substituted with a fluorine atom at the 2-position and a methyl ester at the 4-position.

Table 1: Physicochemical Properties of this compound [5]

| Property | Value |

| CAS Number | 455-69-6 |

| Molecular Formula | C7H6FNO2 |

| Molecular Weight | 155.13 g/mol |

| Boiling Point | 82-85 °C (8 Torr) |

| Density | 1.251 g/mL at 25 °C |

| Refractive Index | 1.488 (n20/D) |

A practical and scalable synthesis of the parent acid, 2-fluoroisonicotinic acid, can be achieved through the oxidation of 2-fluoro-4-methylpyridine. The subsequent esterification to the methyl ester is a standard and high-yielding transformation.

Experimental Protocol: Synthesis of 2-Fluoroisonicotinic Acid[6]

-

To a reaction flask, add 2-fluoro-4-methylpyridine (5.00 g, 45 mmol) and potassium hydroxide (1.00 g, 17 mmol).

-

Add 50 mL of pyridine as the solvent.

-

Heat the reaction mixture to reflux.

-

Over a period of 30 minutes, add potassium permanganate (20.00 g, 127 mmol) in batches, maintaining the reflux temperature.

-

After the addition is complete, continue to heat at reflux for an additional 1.5 hours.

-

Cool the mixture to room temperature using an ice bath.

-

Add 100 mL of water and adjust the pH to 1 with concentrated hydrochloric acid.

-

Add 100 mL of ethyl acetate and filter to remove insoluble material.

-

Separate the aqueous phase and extract twice more with 100 mL portions of ethyl acetate.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Concentrate the dried organic phase under reduced pressure to yield 2-fluoroisonicotinic acid.

Experimental Protocol: Esterification to this compound

-

Dissolve 2-fluoroisonicotinic acid (1.0 eq) in methanol (10-20 volumes).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two primary functional groups: the 2-fluoro substituent and the 4-methyl ester.

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

The fluorine atom at the 2-position of the electron-deficient pyridine ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[6][7][8] This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to construct more complex heterocyclic systems. The reactivity is further enhanced by the electron-withdrawing nature of the pyridine nitrogen and the methyl ester.

Transformations of the Methyl Ester

The methyl ester at the 4-position provides a handle for further functionalization. It can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, which are common functional groups in bioactive molecules.

-

Hydrolysis: Treatment with aqueous base (e.g., LiOH, NaOH) followed by acidic workup yields 2-fluoroisonicotinic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDCI).

-

Amidation: Direct conversion of the methyl ester to an amide can be achieved by heating with an amine, sometimes with the aid of a catalyst.[9][10]

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The substituted pyridine core is a common scaffold in a variety of kinase inhibitors.[11] While direct, published examples of the use of this compound are often found within proprietary patent literature, its utility can be inferred from the synthesis of structurally analogous compounds targeting key kinases in oncology and neurodegenerative diseases.

Case Study: Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

GSK-3 is a serine/threonine kinase implicated in a range of pathologies, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[2][12][13] Many potent GSK-3 inhibitors feature a substituted heterocyclic core that can be accessed through building blocks like this compound. The general strategy involves an initial SNAr reaction to introduce a key pharmacophoric element, followed by modification of the ester to an amide to modulate solubility and provide additional hydrogen bonding interactions.

Case Study: Cyclin-Dependent Kinase (CDK) and Activated CDC42-Associated Kinase 1 (ACK1) Inhibitors

Similar synthetic strategies can be employed in the development of inhibitors for other kinase families, such as CDKs, which are critical regulators of the cell cycle and are major targets in oncology.[4][14][15] Likewise, ACK1 inhibitors, which are being investigated for their potential in overcoming acquired resistance to other cancer therapies, often contain substituted pyridine or pyrimidine cores.[1][3] The ability to rapidly generate diverse libraries of compounds by varying the nucleophile in the initial SNAr step makes this compound an attractive starting material for structure-activity relationship (SAR) studies.

Table 2: Representative Kinase Inhibitor Scaffolds Accessible from Fluorinated Pyridine Building Blocks

| Kinase Target | Core Scaffold | Key Synthetic Transformation | Therapeutic Area |

| GSK-3 | Pyridylurea/Amide | SNAr, Amidation | Neurodegenerative Diseases, Diabetes |

| CDK | Bisanilinopyrimidine | SNAr | Oncology |

| ACK1 | Pyrido[2,3-d]pyrimidin-7-one | SNAr, Cyclization | Oncology |

Conclusion: A Versatile Tool for Modern Drug Hunters

This compound represents a powerful and versatile building block for the modern medicinal chemist. Its predictable reactivity, coupled with the beneficial effects of the 2-fluoro-4-carboxypyridine scaffold, provides a reliable platform for the synthesis of complex and biologically active molecules. The ability to readily perform nucleophilic aromatic substitution and manipulate the ester functionality allows for the rapid generation of compound libraries for SAR exploration. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic use of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

-

Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach. PMC. Available at: [Link]

-

Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. PubMed. Available at: [Link]

-

Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. PubMed Central. Available at: [Link]

-

Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor. ResearchGate. Available at: [Link]

-

Synthesis of the registrative clinical trials of cyclin inhibitors in metastatic breast cancer. ResearchGate. Available at: [Link]

- Process for Producing Fluorocytosine and Fluorocytosine Derivatives. Google Patents.

-

Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI. Available at: [Link]

- Synthesis method of 2-fluoro-methyl 3-hydroxypropionate. Google Patents.

-

Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. MDPI. Available at: [Link]

-

Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. NIH. Available at: [Link]

-

Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. Frontiers in Chemistry. Available at: [Link]

-

Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis. PubMed Central. Available at: [Link]

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. NIH. Available at: [Link]

-

Synthesis of Selective CDK2/SPY1 Inhibitors employing Stereochemical Control. SlideShare. Available at: [Link]

- WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate. Google Patents.

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All institute (M4ALL) - Virginia Commonwealth University. Available at: [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. PubMed. Available at: [Link]

-

Abstract 3096: Development of pyrrolopyrimidine-based ACK1 inhibitors for cancer therapeutics. ResearchGate. Available at: [Link]

-

Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine Derivatives as Anticoccidial Agents. PubMed. Available at: [Link]

-

18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. Available at: [Link]

- Stereoselective one step fluorination process for the preparation of 2-flouropropionate. Google Patents.

-

Natural and synthetic bioactive inhibitors of glycogen synthase kinase. PubMed. Available at: [Link]

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

-

Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]

-

Glycogen synthase kinase 3: an emerging therapeutic target. Gskure. Available at: [Link]

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. NIH. Available at: [Link]

-

Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH. Available at: [Link]

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. Available at: [Link]

-

Amide bond formation using amino acid fluorides. ResearchGate. Available at: [Link]

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC - NIH. Available at: [Link]

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC - NIH. Available at: [Link]

Sources

- 1. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

- 2. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 3. ossila.com [ossila.com]

- 4. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 7. data.epo.org [data.epo.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN103987252A - Pesticide preparation and process for producing the same - Google Patents [patents.google.com]

- 10. US20230189807A1 - Compositions having pesticidal utility and processes related thereto - Google Patents [patents.google.com]

- 11. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 13. GlyTouCan:G30163MV | C16H14F3IN2O4 | CID 10206158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Fluoroisonicotinic acid | 402-65-3 [chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

A-Z Guide to Methyl 2-fluoroisonicotinate: The High-Performance Heterocyclic Building Block

Abstract: In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a proven method for enhancing pharmacological and material properties. Among the array of fluorinated synthons, Methyl 2-fluoroisonicotinate has emerged as a particularly powerful and versatile heterocyclic building block. Its unique electronic and steric profile, characterized by an activated C2-fluorine atom, makes it an ideal substrate for a range of synthetic transformations, most notably Nucleophilic Aromatic Substitution (SNAr). This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its core reactivity and practical application in the synthesis of complex, high-value molecules. We will delve into validated experimental protocols, explain the mechanistic rationale behind procedural choices, and present case studies that underscore its significance for researchers, medicinal chemists, and drug development professionals.

The Strategic Advantage of Fluorinated Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its hydrogen bonding capabilities and metabolic stability. The introduction of a fluorine atom, particularly at the 2-position, dramatically alters the ring's electronic properties. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the pyridine ring, making it highly susceptible to nucleophilic attack. This activation is the cornerstone of this compound's utility, transforming a relatively inert aromatic system into a highly reactive and selective building block.[1] Furthermore, the fluorine atom can improve key drug-like properties such as metabolic stability, binding affinity, and membrane permeability.

Physicochemical Profile and Synthesis

A thorough understanding of a building block's properties is critical for its effective use.

Key Physicochemical Data

The essential properties of this compound are summarized below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Source |

| CAS Number | 455-69-6 | [2] |

| Molecular Formula | C₇H₆FNO₂ | [2] |

| Molecular Weight | 155.13 g/mol | [2] |

| Appearance | Colorless to light yellow liquid/solid mixture | [2] |

| Density | 1.251 g/mL at 25 °C | [2] |

| Boiling Point | 82-85 °C at 8 Torr | [2] |

| Flash Point | 93 °C | [2] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2] |

Synthetic Accessibility

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and cost-drivers. A common laboratory-scale synthesis involves the fluorination of a corresponding precursor, such as a hydroxypyridine or a chloropyridine. The choice of fluorinating agent and reaction conditions is critical to achieving high yield and purity.

Caption: A generalized workflow for the synthesis of this compound.

Core Reactivity: The SNAr Reaction Manifold

The primary synthetic value of this compound lies in the lability of its C2-fluorine atom towards Nucleophilic Aromatic Substitution (SNAr).[3][4] This reactivity is significantly enhanced compared to its chloro- and bromo-analogs, often allowing for milder reaction conditions and broader substrate scope.[5]

The SNAr Mechanism: A Stepwise Perspective

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The high electronegativity of the adjacent ring nitrogen atom provides crucial stabilization for the negatively charged intermediate, known as a Meisenheimer complex.

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C2 position, breaking the aromaticity of the ring and forming the tetrahedral Meisenheimer complex.

-

Fluoride Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group, which is a favorable process.

Caption: The addition-elimination mechanism of SNAr on this compound.

This high reactivity allows for the facile introduction of a wide variety of functional groups through reactions with different classes of nucleophiles.

Reactions with N-Nucleophiles (Amination)

The formation of C-N bonds via SNAr is one of the most common and valuable applications of this building block. A diverse range of primary and secondary amines can be used to generate libraries of 2-aminopyridine derivatives, which are prevalent in medicinal chemistry.

Expert Insight: The choice of base and solvent is critical for success. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a stronger inorganic base like potassium carbonate is often used to neutralize the HF generated in situ. Polar aprotic solvents such as DMSO, DMF, or NMP are preferred as they can solvate the cation of the base and accelerate the reaction.

Reactions with O-Nucleophiles (Etherification)

The reaction with alcohols or phenols (alkoxides/phenoxides) provides access to 2-alkoxy and 2-aryloxypyridine derivatives. These reactions typically require a strong base, such as sodium hydride (NaH), to deprotonate the alcohol, generating the more potent nucleophile.

Expert Insight: Anhydrous conditions are paramount when using strong bases like NaH to prevent quenching of the base and unwanted side reactions.

Reactions with S-Nucleophiles (Thioetherification)

Thiols react readily with this compound in the presence of a base to form 2-thioether-substituted pyridines. These sulfur-containing heterocycles are also of interest in various areas of chemical research.

Case Study: Synthesis of a Kinase Inhibitor Precursor

To illustrate the practical utility of this compound, let's consider the synthesis of a key intermediate for a hypothetical kinase inhibitor. The target molecule requires the installation of a substituted aniline at the 2-position of the pyridine ring.

Caption: Decision tree for selecting a building block for SNAr.

The higher reactivity of the fluoro-derivative allows for more moderate reaction conditions, which is beneficial for preserving sensitive functional groups on the aniline nucleophile.[5]

Validated Experimental Protocol

The following is a representative, self-validating protocol for the amination of this compound.

General Procedure for SNAr with an Amine

Materials:

-

This compound (1.0 eq)

-

Substituted Amine (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, and heating mantle.

Procedure:

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound, the substituted amine, and potassium carbonate.

-

Rationale: A dry, inert atmosphere prevents the introduction of water, which could lead to unwanted hydrolysis of the ester. Finely ground K₂CO₃ provides a larger surface area for more efficient reaction.

-

-

Solvent Addition: Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.5 M with respect to the starting material.

-

Rationale: DMSO is an excellent solvent for SNAr reactions, effectively solvating the reactants and facilitating the reaction.

-

-

Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, less polar product spot/peak on TLC/LC-MS indicates the reaction is proceeding.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Rationale: The water quench dissolves the inorganic salts (K₂CO₃, KF), and the product is extracted into the organic phase.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Rationale: This standard purification sequence removes residual water and impurities, yielding the pure product.

-

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.[6]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended.[2]

-

Incompatibilities: Avoid strong oxidizing agents.[6]

-

Decomposition: Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[6]

Always consult the latest Safety Data Sheet (SDS) before use.[6][7]

Conclusion and Outlook

This compound is a cornerstone building block for modern synthetic and medicinal chemistry. Its predictable and high reactivity in SNAr reactions, coupled with the beneficial effects of fluorine incorporation, makes it an invaluable tool for the rapid generation of molecular diversity. As the demand for more complex and effective pharmaceuticals and materials continues to grow, the strategic application of high-performance building blocks like this compound will undoubtedly play a pivotal role in driving innovation.

References

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (n.d.).

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (2014, June 11). Retrieved January 7, 2026, from [Link]

-

Methyl 2-fluoronicotinate | C7H6FNO2 | CID 242724 - PubChem - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. (2025, August 6). Retrieved January 7, 2026, from [Link]

-

Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009, December 4). Retrieved January 7, 2026, from [Link]

-

Exploring Methyl 2,3-Difluoroisonicotinate: A Key Pharmaceutical Intermediate. (n.d.). Retrieved January 7, 2026, from [Link]

-

material safety data sheet - Capot Chemical. (2018, December 14). Retrieved January 7, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 2-Fluoroisonicotinate CAS#: 455-69-6 [m.chemicalbook.com]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 2-Fluoroisonicotinate - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.com [capotchem.com]

A Technical Guide to Methyl 2-Fluoroisonicotinate for Advanced Research and Development

Abstract

Methyl 2-fluoroisonicotinate is a fluorinated pyridine derivative that has garnered significant attention as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of a fluorine atom on the pyridine ring, make it an invaluable synthon for the development of novel pharmaceuticals and functional materials. This guide provides an in-depth overview of its chemical identity, physicochemical properties, a validated synthesis protocol, and its applications, tailored for researchers and professionals in drug development.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of sound scientific research. This compound is systematically named and cataloged under various identifiers to ensure global consistency.

IUPAC Name

The formal name, established by the International Union of Pure and Applied Chemistry (IUPAC), is Methyl 2-fluoropyridine-4-carboxylate . This name precisely describes the molecular structure: a pyridine ring with a methyl carboxylate group at the 4-position and a fluorine atom at the 2-position.

Synonyms and Identifiers

In literature and commercial catalogs, the compound is frequently referred to by its common name, This compound . Isonicotinic acid is the trivial name for pyridine-4-carboxylic acid, and this synonym is derived from that parent structure. For unambiguous identification, the following identifiers are crucial:

Physicochemical Properties

Understanding the physical and chemical properties of a compound is paramount for its handling, reaction planning, and application. The data below has been aggregated from reliable chemical data sources.

| Property | Value | Source |

| Appearance | Colorless to light yellow solid-liquid mixture or liquid | [1][3] |

| Boiling Point | 82-85 °C at 8 Torr | [1][3] |

| Density | 1.251 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.488 | [1] |

| Flash Point | 93 °C | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][2] |

| pKa | -2.54 ± 0.10 (Predicted) | [1] |

Synthesis and Manufacturing

The synthesis of this compound is a critical process for its availability in research. While several routes exist, a common and effective method involves the esterification of the parent carboxylic acid.

Overview of Synthetic Route

A prevalent laboratory-scale synthesis involves the Fischer esterification of 2-fluoroisonicotinic acid. This acid-catalyzed reaction with methanol is a standard and cost-effective method for producing the methyl ester. The precursor, 2-fluoroisonicotinic acid, can be synthesized from 2-chloroisonicotinic acid via a halogen exchange (Halex) reaction, a cornerstone of organofluorine chemistry.

Detailed Laboratory-Scale Synthesis Protocol

This protocol describes the esterification of 2-fluoroisonicotinic acid.

Materials:

-

2-fluoroisonicotinic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (sufficient quantity to act as solvent and reagent)

-

Sulfuric acid (H₂SO₄), concentrated (catalytic amount, e.g., 0.1-0.2 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate (for extraction)

Procedure:

-

Reaction Setup: A suspension of 2-fluoroisonicotinic acid in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[4]

-

Acid Catalysis: The flask is cooled in an ice bath (0-10°C). Concentrated sulfuric acid is added dropwise to the stirring suspension.[4] The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux (approximately 65°C for methanol) and maintained for 4-6 hours.[4] The elevated temperature drives the equilibrium towards the product side, as esterification is a reversible process.

-

Workup - Neutralization: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). This step quenches the acid catalyst and removes any unreacted carboxylic acid.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with a suitable organic solvent like diethyl ether or ethyl acetate.[4]

-

Washing and Drying: The combined organic extracts are washed sequentially with water and brine. The brine wash helps to remove residual water from the organic phase. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.[4]

-

Isolation: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to obtain a colorless to light yellow liquid of high purity.[1]

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for this compound.

Applications in Research and Drug Development

The strategic introduction of fluorine atoms into drug candidates is a widely used tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5] this compound serves as a key precursor for introducing the 2-fluoropyridine-4-yl moiety into larger, more complex molecules.

Role as a Versatile Chemical Building Block

The ester functional group in this compound is readily transformed into other functionalities such as amides, hydrazides, or can be reduced to an alcohol. The fluorinated pyridine ring is generally stable to many reaction conditions but can also participate in nucleophilic aromatic substitution (SₙAr) reactions, making this compound a bifunctional building block. Its derivatives are integral to the synthesis of various biologically active molecules, including those with potential applications as anti-tuberculosis agents and other therapeutics.[6]

The "Magic Methyl" and Fluorine Synergy

The methyl group of the ester can be considered a simple, yet powerful modulator. In drug design, the addition of a methyl group—often termed the "magic methyl" effect—can significantly alter a molecule's properties by improving metabolic stability, modulating solubility, or controlling conformation.[7][8] When combined with the electronic effects of the fluorine atom, this compound provides a scaffold that allows for fine-tuning of both pharmacodynamic and pharmacokinetic profiles in lead optimization.[7][8]

Molecular Elaboration Pathway

Caption: Key synthetic transformations of this compound.

Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]

-

Precautionary Measures:

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[10]

-

Skin Contact: Wash off with soap and plenty of water.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[1][2]

-

Incompatible Materials: Keep away from strong oxidizing agents.[3]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences and material sciences. Its unique combination of a reactive ester handle and a metabolically robust, electronically-tuned fluoropyridine core makes it a high-value intermediate. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for any researcher aiming to leverage its full potential in the design and creation of next-generation molecules.

References

-